Zebularine Zebularine 1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-oxolanyl]-2-pyrimidinone is a pyrimidine nucleoside.
Brand Name: Vulcanchem
CAS No.: 3690-10-6
VCID: VC0001378
InChI: InChI=1S/C9H12N2O5/c12-4-5-6(13)7(14)8(16-5)11-3-1-2-10-9(11)15/h1-3,5-8,12-14H,4H2/t5-,6+,7?,8-/m1/s1
SMILES: C1=CN(C(=O)N=C1)C2C(C(C(O2)CO)O)O
Molecular Formula: C9H12N2O5
Molecular Weight: 228.20 g/mol

Zebularine

CAS No.: 3690-10-6

Inhibitors

Cat. No.: VC0001378

Molecular Formula: C9H12N2O5

Molecular Weight: 228.20 g/mol

* For research use only. Not for human or veterinary use.

Zebularine - 3690-10-6

Description 1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-oxolanyl]-2-pyrimidinone is a pyrimidine nucleoside.
CAS No. 3690-10-6
Molecular Formula C9H12N2O5
Molecular Weight 228.20 g/mol
IUPAC Name 1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Standard InChI InChI=1S/C9H12N2O5/c12-4-5-6(13)7(14)8(16-5)11-3-1-2-10-9(11)15/h1-3,5-8,12-14H,4H2/t5-,6+,7?,8-/m1/s1
Standard InChI Key RPQZTTQVRYEKCR-JJFBUQMESA-N
Isomeric SMILES C1=CN(C(=O)N=C1)[C@H]2C([C@H]([C@H](O2)CO)O)O
SMILES C1=CN(C(=O)N=C1)C2C(C(C(O2)CO)O)O
Canonical SMILES C1=CN(C(=O)N=C1)C2C(C(C(O2)CO)O)O
Appearance Assay:≥98%A crystalline solid

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator